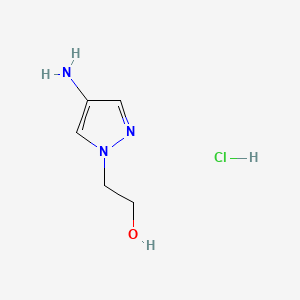

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride

Description

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride (CAS: 1197768-92-5) is a pyrazole derivative characterized by a 4-amino-substituted pyrazole ring linked to an ethanol moiety, with a hydrochloride counterion. Its molecular formula is C₅H₁₀ClN₃O, and it has a molecular weight of 187.61 g/mol (calculated from constituent atomic weights). The compound is commercially available with a purity of ≥99% (industrial grade) and is packaged in 25 kg cardboard drums . It finds applications in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates, reflecting its versatility in synthesis and functional group compatibility .

Properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c6-5-3-7-8(4-5)1-2-9;/h3-4,9H,1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVPWSAKMRSSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1H-pyrazole with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its role as a building block in the synthesis of pharmaceutical agents. Specifically, it has been noted for its potential anti-inflammatory and anticancer properties. Research indicates that derivatives of 4-amino-pyrazoles exhibit a range of biological activities, including anticancer effects against various cell lines. For instance, studies have shown that certain pyrazole derivatives exhibit notable cytotoxicity against cancer cells while maintaining a favorable safety profile .

Case Study: Anticancer Activity

A study highlighted the synthesis of 4-amino-pyrazole derivatives that demonstrated significant activity against HeLa cells, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) analysis pointed towards specific modifications that enhance their efficacy .

Organic Synthesis

Intermediate in Synthesis

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with desired properties .

Synthetic Routes

The synthesis typically involves the reaction of 4-amino-1H-pyrazole with appropriate reagents under controlled conditions. For example, reacting ethyl bromoacetate with 4-amino-1H-pyrazole in the presence of a base like potassium carbonate can yield derivatives suitable for further functionalization .

Material Science

Development of Novel Materials

The compound is also explored for its utility in material science, particularly in developing materials with specific electronic or optical properties. Its pyrazole structure can contribute to unique interactions within material matrices, enhancing their performance in various applications.

Biological Studies

Mechanism of Action

Research indicates that the mechanism of action involves interactions with various biomolecular targets. The amino group and pyrazole ring facilitate hydrogen bonding and other interactions that modulate enzymatic activities or receptor functions. This property is crucial for its application in drug design and development .

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Insights:

Backbone Modifications: The target compound features an ethanol group, whereas analogs like ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate (C₈H₁₃N₃O₂) replace the ethanol with an ethyl ester chain, increasing hydrophobicity .

Purity and Commercial Availability: The target compound is notable for its high purity (99%), exceeding the 95% purity of the methylpropanoic acid analog . Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride (96% purity) is marketed for research, suggesting niche laboratory applications .

Similarity Scores: According to similarity metrics, 2-(4-Amino-1H-pyrazol-1-yl)ethanol (similarity: 0.94) and its acetic acid derivative (similarity: 0.81) share core pyrazole-amino functionality but differ in side-chain reactivity .

Applications: The ethanol hydrochloride variant is broadly used in agrochemicals, while the pyrrolidinyl-methanol analog (CAS: 1361115-83-4) is tailored for complex pharmaceutical synthesis due to its pyrrolidine ring and hydroxymethyl group .

Research Findings and Implications

- Synthetic Flexibility: The ethanol side chain in the target compound facilitates derivatization, making it a preferred scaffold for drug discovery compared to ester or acid-containing analogs .

- Purity Considerations : Higher purity (99%) in the target compound may enhance batch consistency in industrial applications, whereas lower-purity analogs (e.g., 95%) might require additional purification steps .

Biological Activity

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride, often referred to as 4-amino-1H-pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential applications in cancer therapy, anti-inflammatory treatments, and antimicrobial properties. Below is a detailed examination of its biological activity, including data tables and relevant research findings.

Overview of Biological Activities

The biological activities of 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride can be categorized into several key areas:

- Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines.

- Anti-inflammatory Properties : It has shown potential in reducing inflammation through various mechanisms.

- Antimicrobial Effects : The compound has demonstrated activity against a range of microbial pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of several cancer types, including:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Lung Cancer | A549 | 5.33 | |

| Breast Cancer | MDA-MB-231 | 54.25% growth inhibition | |

| Liver Cancer | HepG2 | 38.44% growth inhibition | |

| Cervical Cancer | HeLa | 38.44% growth inhibition |

The mechanism of action involves cell cycle arrest at the G2/M phase and modulation of apoptosis-related proteins such as Bcl-2 and Bax, indicating a pro-apoptotic effect .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory activity, showing promising results in various assays:

| Assay Type | Activity (%) | Standard Drug | Reference |

|---|---|---|---|

| TNF-α Inhibition | 61–85% | Dexamethasone | |

| IL-6 Inhibition | 76–93% | Dexamethasone |

These results suggest that 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride may serve as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Effects

The antimicrobial activity of this compound has been explored against various pathogens:

| Pathogen | Activity | Standard Drug | Reference |

|---|---|---|---|

| Escherichia coli | Good activity | Ampicillin | |

| Staphylococcus aureus | Good activity | Amoxicillin | |

| Candida albicans | Moderate activity | Ketoconazole |

These findings indicate that the compound could be useful in treating infections caused by these pathogens.

The mechanism by which 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride exerts its biological effects involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and inflammatory pathways.

- Receptor Binding : It interacts with various receptors to modulate signaling pathways associated with cell proliferation and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride. For instance:

- A study reported that this compound showed significant cytotoxicity against multiple cancer cell lines while sparing normal fibroblasts, indicating selective toxicity towards cancer cells .

- Another investigation focused on its anti-inflammatory properties, demonstrating effective inhibition of TNF-α and IL-6 production in vitro, suggesting its potential utility in inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.